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Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid
CAS No.: 10783-04-7
Cat. No.: B1149751

Get Quote

. J

Part 1: Structural Architecture & Physicochemical
Core
Molecular Geometry and Electronic Structure

7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a bicyclic aromatic heterocycle belonging to
the quinoline family. Its structure consists of a benzene ring fused to a pyridine ring
(benzo[b]pyridine), with a carboxylic acid moiety at the C7 position.

e Systematic Name: Quinoline-7-carboxylic acid[1][2]
e Molecular Formula: C

H
NO
[31[4]

¢ Molecular Weight: 173.17 g/mol [2][4][5]
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« Topological Polar Surface Area (TPSA): ~50.2 A2

Electronic Effects of the 7-Position: Unlike the 2-, 3-, or 4-isomers where the carboxyl group is
on the pyridyl ring, the 7-isomer places the electron-withdrawing carboxyl group on the
benzenoid ring. This spatial separation from the nitrogen atom creates a unique electronic

environment:

 Inductive Effect: The carboxyl group exerts a weak electron-withdrawing inductive effect (-1)
on the ring system, slightly reducing the electron density at the nitrogen atom compared to

unsubstituted quinoline.

e Resonance: The resonance interaction between the 7-carboxyl group and the nitrogen lone
pair is minimal compared to the 2- or 4-positions, preserving more of the nitrogen's basicity
than in the pyridyl-substituted isomers.

lonization Equilibria and Zwitterionic Nature

In aqueous solution and the solid state, 7-quinolinecarboxylic acid exists in equilibrium
between three species: the cationic form, the neutral (often zwitterionic) form, and the anionic

form.

The Zwitterion Paradox: While often drawn as a neutral molecule (COOH / N), experimental
evidence from crystal structures of similar quinoline acids suggests that the zwitterionic form
(COO~ / NH*) is the dominant species in the solid state and at the isoelectric point (pl). This is
driven by the high basicity of the quinoline nitrogen relative to the acidity of the carboxyl group.

lonization Pathway Diagram

Zwitterionic Form (pH ~ 4)

[COO- / NH+] [COO- / N]

Cationic Form (pH < 2)
[COOH / NH+]

Anionic Form (pH > 6) ]

Click to download full resolution via product page

Figure 1. Stepwise dissociation of 7-quinolinecarboxylic acid. The zwitterion is the dominant

neutral species.
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pKa Values and Isoelectric Point

The dissociation constants are critical for predicting solubility and membrane permeability in
drug development.

Parameter Value (Approx.) Description Mechanistic Insight

The -COOH group is

Carboxyl acidified by the
pKax 3.2+0.3 ] o
deprotonation electron-deficient
quinoline ring.[1]
The NH* group is
o slightly more acidic
Quinolinium ) o
pKaz 48+0.2 ) than in quinoline (pKa
deprotonation
4.[1]9) due to the -
COOH EWG effect.
pH where net charge
pl ~4.0 Isoelectric Point is 0; corresponds to

minimum solubility.[1]

Note on Data Sources: Exact experimental values for the 7-isomer are rare in public databases
compared to the 2-isomer (Quinaldic acid). The values above are synthesized from comparative

QSAR studies and experimental data of homologous hydroxy-quinoline-carboxylic acids [1, 2].

Part 2: Experimental Determination Protocols

As a Senior Application Scientist, | recommend the following self-validating workflows to
determine the exact pKa values for your specific lot of material.

Protocol A: Potentiometric Titration (The Gold Standard)
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Best for: High-purity samples (>50 mg available). Principle: Direct measurement of pH change
vs. titrant volume.

Workflow:

Preparation: Dissolve 20 mg of 7-quinolinecarboxylic acid in 50 mL of degassed 0.1 M KClI

(ionic strength adjustor). Note: If solubility is poor, use a co-solvent method (e.g., 20%
MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

 Acidification: Lower pH to ~2.0 using 0.1 M HCI to ensure full protonation (Cationic state).

« Titration: Titrate with 0.1 M carbonate-free NaOH using a precise autoburette (0.001 mL
increments).

o Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plots to identify the two
inflection points.

o Inflection 1: Corresponds to neutralization of excess HCI.
o Buffer Region 1: pKai (COOH).

o Buffer Region 2: pKaz (NH).

Protocol B: UV-Vis Spectrophotometric Titration

Best for: Low solubility samples or small quantities (<5 mg). Principle: Exploits the shift in

between ionized species.

Workflow Diagram:
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Start: Prepare 10uM Stock Solution

Prepare 15 Buffers
(pH 1.5 to 8.0, 0.5 unit steps)

:

Measure Absorbance Spectrum
(200-400 nm) for each pH

:

Identify Isosbestic Points
(Validates Equilibrium)

:

Plot Absorbance @ Amax vs. pH

Sigmoidal Fit -> pKa

Click to download full resolution via product page
Figure 2.[1] Spectrophotometric determination workflow.

Critical Step: The quinoline chromophore changes significantly upon protonation of the
nitrogen. Look for a bathochromic shift (red shift) in the 300-350 nm region as pH drops below
5.0.

Part 3: Implications for Drug Development[6]
Solubility Profile

7-Quinolinecarboxylic acid exhibits a U-shaped solubility curve characteristic of zwitterions:

¢ pH < 2: High solubility (Cationic).
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e pH 3.5 -4.5 (pl): Minimum solubility (Neutral/Zwitterionic). This is the region where
precipitation is most likely during formulation.

e pH > 6: High solubility (Anionic).

Synthetic Utility

The 7-carboxyl group is a versatile handle for "Scaffold Hopping" in medicinal chemistry. It
allows for the attachment of solubilizing groups or pharmacophores while maintaining the rigid,
planar quinoline core which is excellent for

stacking interactions in active sites (e.g., Kinase inhibitors).

References

 Prediction of pKa Values:ChemicalBook & GuideChem Databases. Predicted values for CAS
1078-30-4 range from 2.68 to 3.70 for pKal.[1]

o Comparative Quinoline Data:ZirChrom Separations. "Dissociation Constants of Organic
Acids and Bases". Lists pKa values for quinoline (4.90) and hydroxy-quinoline isomers.

e Zwitterionic Character:Master Organic Chemistry. "Isoelectric Points of Amino Acids and
Heterocycles". Explains the calculation of pl from pKa values for zwitterionic species.

e Spectroscopic Methods:National Institutes of Health (NIH). "Tuning phenols with Intra-
Molecular bond Shifted HYdrogens". Discusses 8-hydroxy-7-quinolinecarboxylic acid pKa
determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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